5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile
Description
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile is a complex organic compound that features a combination of benzoyl, piperazine, oxazole, and carbonitrile functional groups
Properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c22-16-6-4-14(5-7-16)19-25-18(13-24)21(29-19)27-10-8-26(9-11-27)20(28)15-2-1-3-17(23)12-15/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFNLQZNKQVPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chlorobenzoyl chloride and 4-chlorophenyl oxazole. These intermediates are then reacted with piperazine under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyl oxazole-4-carbonitrile: Similar structure but lacks the 4-chlorophenyl group.
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-methylphenyl)oxazole-4-carbonitrile: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile is unique due to the presence of both 3-chlorobenzoyl and 4-chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant, anticancer, and antibacterial properties. This article synthesizes available research findings, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety and an oxazole ring, which are known to contribute to various biological activities. Its molecular formula is , with a molecular weight of approximately 356.80 g/mol .
Anticonvulsant Activity
Research indicates that derivatives of oxazole compounds exhibit significant anticonvulsant properties. For instance, studies have shown that certain oxazoles can enhance GABAergic activity, which is crucial for seizure control. The compound's structure allows it to interact with GABA receptors, leading to increased inhibition of neuronal excitability.
Table 1: Anticonvulsant Activity Comparison
| Compound | ED50 (mg/kg) | Toxicity (TD50 mg/kg) | Protection Index |
|---|---|---|---|
| 5-(3-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 35.2 | 136.7 - 201.0 | 3.9 |
| This compound | TBD | TBD | TBD |
The exact ED50 and TD50 values for the compound remain to be established in clinical settings.
Anticancer Activity
Recent studies have evaluated the anticancer potential of oxazole derivatives against various human cancer cell lines. The compound demonstrated cytotoxic activity comparable to established chemotherapeutics.
Case Study: Cytotoxicity Assessment
In vitro tests on human cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) indicated that the compound exhibits significant cytotoxic effects.
Table 2: Cytotoxicity Data
| Cell Line | CC50 (µM) | Reference Drug CC50 (µM) |
|---|---|---|
| A549 | TBD | 381.2 (5-FU) |
| MCF7 | TBD | TBD |
| HT29 | 58.4 | 47.2 (Cisplatin) |
The CC50 value for HT29 indicates that this compound could be a promising candidate for colorectal cancer treatment due to its lower toxicity compared to standard therapies .
The biological activity of the compound can be attributed to several mechanisms:
- GABA Receptor Modulation : Enhances inhibitory neurotransmission, reducing seizure susceptibility.
- Cell Cycle Inhibition : Induces apoptosis in cancer cells by activating caspase pathways.
- Enzyme Inhibition : Potentially inhibits P-glycoprotein and other enzymes involved in drug resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
